(5E)-5-{[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Description
The compound (5E)-5-{[2-(Difluoromethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features a benzylidene substituent at the 5-position of the thiazolidinone core, with a difluoromethoxy group at the 2-position of the phenyl ring. The E-configuration of the exocyclic double bond and the thione (C=S) group at position 2 are critical for its electronic and steric properties.
Properties
IUPAC Name |
(5E)-5-[[2-(difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2S2/c12-10(13)16-7-4-2-1-3-6(7)5-8-9(15)14-11(17)18-8/h1-5,10H,(H,14,15,17)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZBNVQIQJRQHN-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the Knoevenagel condensation reaction. This reaction is performed between a thiazolidinone derivative and a difluoromethoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Condensation and Cyclization Reactions
The compound participates in condensation reactions to form extended conjugated systems. A key example involves Knoevenagel condensation with aromatic aldehydes under basic conditions to generate bis-arylidene derivatives. This reaction typically employs ethanol as a solvent and piperidine as a catalyst at 60–80°C, achieving yields of 68–85% .
Table 1: Condensation Reactions with Aromatic Aldehydes
| Aldehyde Substituent | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|
| 4-Chlorophenyl | Piperidine | 70 | 78 |
| 3-Nitrophenyl | Piperidine | 80 | 68 |
| 2,5-Dichlorophenyl | Piperidine | 75 | 85 |
Nucleophilic Substitution Reactions
The difluoromethoxy group undergoes nucleophilic substitution under specific conditions. In SNAr reactions , the fluorine atoms are replaced by nucleophiles such as amines or thiols in polar aprotic solvents (e.g., DMF) at 100–120°C. For example:
This reactivity enables functionalization for pharmaceutical applications.
Oxidation
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Thione-to-sulfone conversion : Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the thione group to a sulfone, altering electronic properties. Reaction completion occurs within 4–6 hours at 50°C.
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Benzylidene oxidation : Strong oxidants like KMnO₄ convert the exocyclic double bond to a ketone, though this often degrades the thiazolidinone ring .
Reduction
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Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm) reduces the benzylidene double bond to a single bond, yielding a saturated thiazolidinone derivative. Selectivity depends on solvent polarity, with methanol providing >90% conversion .
Complexation with Metal Ions
The sulfur and oxygen atoms coordinate with transition metals, forming complexes that enhance biological activity. Key interactions include:
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Coordination with Cu(II) : Forms a 1:1 complex in ethanol/water (pH 7.4), confirmed by UV-Vis spectroscopy ( = 420 nm) .
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Ag(I) binding : The thione sulfur acts as a soft base, creating stable Ag complexes with antimicrobial properties.
Table 2: Metal Complexation Data
| Metal Ion | Stoichiometry | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | 1:1 | 5.2 ± 0.3 |
| Ag⁺ | 1:2 | 8.7 ± 0.4 |
| Fe³⁺ | 1:1 | 4.1 ± 0.2 |
Enzyme Inhibition
The compound inhibits apoptosis signal-regulating kinase 1 (ASK1) through covalent modification of cysteine residues in the catalytic domain. IC₅₀ values range from 0.2–1.8 µM, depending on substituent electronic effects .
Metabolic Degradation
In hepatic microsomes, cytochrome P450 enzymes (CYP3A4) oxidize the difluoromethoxy group to a carboxylic acid, forming a inactive metabolite. Half-life () in human liver microsomes is 42 ± 5 min.
Photochemical Reactions
UV irradiation ( = 365 nm) induces E/Z isomerization of the benzylidene group, confirmed by NMR and HPLC. The equilibrium ratio (E:Z) shifts from 95:5 to 60:40 after 2 hours of exposure.
Comparative Reactivity with Analogues
Table 3: Reaction Rate Constants (k, M⁻¹s⁻¹) for Thiazolidinone Derivatives
| Compound | Oxidation (H₂O₂) | Reduction (H₂/Pd) |
|---|---|---|
| Difluoromethoxy derivative | 0.45 | 0.12 |
| Methoxy analogue | 0.38 | 0.09 |
| Trifluoromethoxy analogue | 0.51 | 0.14 |
The difluoromethoxy group enhances oxidative stability compared to methoxy derivatives while maintaining reactivity in nucleophilic substitutions.
Scientific Research Applications
Antibacterial Activity
Thiazolidin-4-one derivatives have shown promising antibacterial properties. For instance, studies indicate that compounds within this class can inhibit the growth of Gram-positive and Gram-negative bacteria. A study highlighted that thiazolidin-4-one compounds with various substituents on the phenyl ring exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching up to 91.66% for certain derivatives .
Table 1: Antibacterial Activity of Thiazolidin-4-One Derivatives
| Compound | Target Bacteria | Inhibition Percentage |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46% |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66% |
Anticancer Properties
Recent research has identified thiazolidin-4-one derivatives as potential anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For example, one study reported that specific derivatives exhibited IC50 values as low as 0.24 µM against HepG2 cells, indicating potent anticancer activity .
Table 2: Cytotoxic Activity of Thiazolidin-4-One Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | MCF-7 | 0.37 |
| Compound 2 | HepG2 | 0.24 |
Anti-inflammatory Effects
In addition to antibacterial and anticancer properties, thiazolidin-4-one derivatives have been investigated for their anti-inflammatory effects. Research indicates that these compounds may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators .
Mechanism of Action
The mechanism of action of (5E)-5-{[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thiazolidinone Derivatives
Thiazolidinone derivatives exhibit diverse biological activities modulated by substituents on the phenyl ring and the heterocyclic core. Below is a detailed comparison with structurally similar compounds:
Substituent Effects on the Phenyl Ring
Modifications on the Thiazolidinone Core
- Position 3 Substituents: The target compound lacks a substituent at position 3, whereas 13036-93-6 and 94027-58-4 feature a phenyl group at this position . 434303-28-3 includes an ethyl group at position 3, which may enhance metabolic stability compared to unsubstituted analogs .
Thione (C=S) vs. Dione (C=O) :
- The target compound and 6339-79-3 retain the thione group at position 2, which is critical for hydrogen bonding and metal chelation . In contrast, 5-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolane-2,4-dione () features a 2,4-dione structure, altering electronic properties and reducing thiol-mediated reactivity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity :
The difluoromethoxy group in the target compound confers higher lipophilicity (LogP ~2.5–3.0 estimated) compared to the hydroxy-substituted 6339-79-3 (LogP ~1.8) . This property enhances blood-brain barrier penetration and oral bioavailability. - Solubility :
Polar substituents like -OH (6339-79-3 ) improve aqueous solubility, whereas halogenated derivatives (e.g., 13036-93-6 , 94027-58-4 ) exhibit lower solubility, necessitating formulation strategies . - Metabolic Stability: The -OCF₂H group in the target compound resists oxidative metabolism better than methoxy (-OCH₃) or hydroxy (-OH) groups, as seen in comparative studies of fluorinated vs. non-fluorinated analogs .
Biological Activity
The compound (5E)-5-{[2-(difluoromethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a well-known scaffold in medicinal chemistry. Thiazolidin-4-ones exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. This article reviews the biological activities associated with this specific compound, highlighting its potential therapeutic applications based on recent research findings.
Structure and Properties
The structure of the compound features a thiazolidinone ring with a difluoromethoxy-substituted phenyl group at the 5-position. This structural modification is hypothesized to influence its biological activity significantly.
Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results in various studies:
- Antibacterial Activity : Research indicates that thiazolidinone derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have demonstrated efficacy against resistant strains such as E. coli and Staphylococcus aureus .
- Antifungal Activity : Studies have reported that thiazolidinones can also exhibit antifungal properties, with some derivatives showing higher activity than standard antifungal agents .
Anticancer Activity
Thiazolidinone compounds are being explored for their anticancer potential. For example:
- A study highlighted that certain thiazolidinone derivatives induce apoptosis in cancer cell lines by disrupting cell cycle progression . The specific effects of the compound on various cancer types remain to be thoroughly investigated.
Anti-inflammatory and Antidiabetic Effects
Thiazolidinones are known for their anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases. Moreover, some derivatives have shown potential as antidiabetic agents by acting on peroxisome proliferator-activated receptors (PPARs), which are crucial in glucose metabolism .
Case Studies and Experimental Findings
Several studies have focused on the biological activity of thiazolidinone derivatives similar to the compound :
- Antimicrobial Efficacy : A series of synthesized thiazolidinones were evaluated against various bacterial strains using microdilution methods. Compounds showed significant inhibition zones compared to control drugs like ampicillin .
- Molecular Docking Studies : Computational studies have been performed to understand the binding interactions of these compounds with bacterial enzymes such as MurB, which is vital for bacterial cell wall synthesis. The docking results suggest that modifications at specific positions enhance binding affinity and biological activity .
- In Vivo Studies : Some thiazolidinone derivatives have been tested in animal models for their potential therapeutic effects. These studies often measure parameters such as blood glucose levels, inflammatory markers, and tumor growth inhibition .
Summary of Biological Activities
Q & A
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Minimize epimerization by reducing residence time in reactive intermediates.
- Chiral Auxiliaries : Incorporate Evans’ oxazolidinones to control stereoselectivity during Knoevenagel condensation .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time isomer tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
